molecular formula C12H17NO2 B14836401 4-Hydroxy-2-isopropyl-N,N-dimethylbenzamide

4-Hydroxy-2-isopropyl-N,N-dimethylbenzamide

Cat. No.: B14836401
M. Wt: 207.27 g/mol
InChI Key: IQXPRTLFYQWZTO-UHFFFAOYSA-N
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Description

4-Hydroxy-2-isopropyl-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzamide, featuring a hydroxyl group at the 4-position and an isopropyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-isopropyl-N,N-dimethylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.

    Formation of Intermediate: The 4-hydroxybenzaldehyde undergoes a Friedel-Crafts alkylation reaction with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-hydroxy-2-isopropylbenzaldehyde.

    Amidation: The intermediate 4-hydroxy-2-isopropylbenzaldehyde is then reacted with dimethylamine in the presence of a reducing agent like sodium borohydride to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-isopropyl-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: 4-Isopropyl-2-dimethylaminobenzaldehyde or 4-isopropyl-2-dimethylaminobenzoic acid.

    Reduction: 4-Hydroxy-2-isopropyl-N,N-dimethylbenzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-2-isopropyl-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-isopropyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the amide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-N,N-dimethylbenzamide: Lacks the isopropyl group at the 2-position.

    2-Isopropyl-N,N-dimethylbenzamide: Lacks the hydroxyl group at the 4-position.

    4-Hydroxy-2-methyl-N,N-dimethylbenzamide: Has a methyl group instead of an isopropyl group at the 2-position.

Uniqueness

4-Hydroxy-2-isopropyl-N,N-dimethylbenzamide is unique due to the presence of both the hydroxyl group and the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its binding affinity to specific molecular targets and its overall stability in various chemical reactions.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-hydroxy-N,N-dimethyl-2-propan-2-ylbenzamide

InChI

InChI=1S/C12H17NO2/c1-8(2)11-7-9(14)5-6-10(11)12(15)13(3)4/h5-8,14H,1-4H3

InChI Key

IQXPRTLFYQWZTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)O)C(=O)N(C)C

Origin of Product

United States

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